1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a compound that features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This can be followed by the introduction of the benzhydryl and urea groups through various chemical reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents and conditions for these reactions vary depending on the desired outcome.
Scientific Research Applications
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit certain enzymes or receptors, leading to their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can be compared with other pyrazole derivatives, such as:
- 1-phenyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- 1-benzyl-3-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)urea These compounds share the pyrazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological effects and applications.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)26-15-16-29-23(19-13-14-19)17-22(28-29)18-11-12-18/h1-10,17-19,24H,11-16H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVYPGKDRNSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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